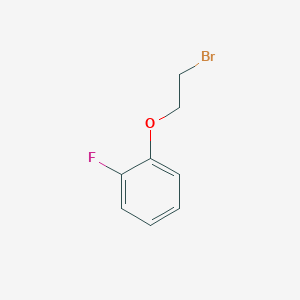

1-(2-Bromoethoxy)-2-fluorobenzene

描述

Contextualization within Halogenated Aromatic Ethers Research

Halogenated aromatic ethers are a class of organic compounds that have garnered significant interest in various scientific fields. googleapis.com The inclusion of halogen atoms (fluorine, chlorine, bromine, iodine) onto an aromatic ether backbone can dramatically alter the molecule's physical, chemical, and biological properties. sci-hub.se These compounds are investigated for their potential use as flame retardants, pharmaceuticals, and advanced materials. googleapis.combeilstein-journals.org The specific halogen and its position on the aromatic ring can fine-tune properties such as lipophilicity, metabolic stability, and reactivity, making them attractive targets for synthetic chemists.

Significance of Fluorinated and Brominated Aryl Ethers in Contemporary Chemistry

The presence of both fluorine and bromine in 1-(2-Bromoethoxy)-2-fluorobenzene is particularly noteworthy.

Fluorinated aryl ethers are of immense importance in medicinal chemistry. The incorporation of fluorine into a drug candidate can enhance its metabolic stability by blocking sites susceptible to enzymatic degradation. nih.gov Fluorine's high electronegativity can also influence the acidity of nearby functional groups and improve the binding affinity of a molecule to its biological target. nih.gov It is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.gov In materials science, fluorinated polymers often exhibit desirable properties such as high thermal stability and chemical resistance. sigmaaldrich.com

Brominated aryl ethers , on the other hand, are widely used as intermediates in organic synthesis. The carbon-bromine bond is a versatile functional group that can readily participate in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings. beilstein-journals.org These reactions are powerful tools for forming new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. Brominated compounds have also been extensively used as flame retardants, although environmental concerns have led to a reduction in their use in some applications. googleapis.com

Scope and Research Trajectories Pertaining to this compound

The primary research trajectory for this compound is its use as a synthetic intermediate. The bromoethoxy group provides a reactive handle for nucleophilic substitution reactions, allowing for the attachment of various other functional groups. Simultaneously, the fluorinated aromatic ring can be further modified through electrophilic aromatic substitution or other reactions targeting the aromatic system.

Given its structure, this compound could be a precursor for the synthesis of:

Novel pharmaceutical scaffolds: By reacting the bromoethoxy moiety with an amine-containing molecule, new and complex structures with potential biological activity could be generated. The fluorinated phenyl group could contribute to improved pharmacokinetic properties of the final compound.

Specialty polymers: The molecule could be incorporated into polymer chains to impart specific properties, such as flame resistance or altered refractive index, stemming from the presence of both bromine and fluorine. beilstein-journals.org

Probes for chemical biology: The unique combination of atoms could be useful in designing molecules for studying biological processes, where the fluorine atom could serve as a reporter group in 19F NMR spectroscopy.

While specific, published research focusing solely on this compound is limited, its value lies in its potential as a versatile building block for creating a wide array of more complex and potentially useful molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-bromoethoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMQOWMNTQCZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368398 | |

| Record name | 1-(2-bromoethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193220-21-2 | |

| Record name | 1-(2-bromoethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethoxy)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Bromoethoxy 2 Fluorobenzene and Analogous Structures

Established Synthetic Pathways for Aryl Ethers

The formation of the aryl ether bond in structures like 1-(2-Bromoethoxy)-2-fluorobenzene can be accomplished through several key synthetic transformations. These range from classic named reactions to modern transition metal-catalyzed cross-coupling protocols.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. wikipedia.org Developed by Alexander Williamson in 1850, this reaction typically proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

To synthesize this compound via this method, 2-fluorophenol (B130384) would be deprotonated by a suitable base to form the corresponding 2-fluorophenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic bromo-substituted ethane, such as 1,2-dibromoethane (B42909). The use of a di-substituted haloalkane requires careful control of stoichiometry and reaction conditions to favor mono-alkylation over the potential formation of a bis-aryloxy ether. A strong base like sodium hydride (NaH) is often used to deprotonate the alcohol, and the reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 pathway. masterorganicchemistry.comjk-sci.com For aryl ethers specifically, bases such as potassium carbonate (K₂CO₃) are also commonly employed. jk-sci.com

A practical example for a related structure involves the synthesis of 1,2-bis(2-bromoethoxy)benzene (B13443855), where catechol is treated with sodium hydroxide (B78521) and then 1,2-dibromoethane. chemicalbook.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Aryl Ethers

Chan-Lam Coupling Protocols

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling method for forming carbon-heteroatom bonds. wikipedia.orgnrochemistry.com It provides a powerful route to aryl ethers by coupling an aryl boronic acid with an alcohol. wikipedia.orgorganic-chemistry.org A key advantage of this method is that it can often be performed under mild conditions, at room temperature and open to the air. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, this pathway would involve the reaction of 2-fluorophenylboronic acid with 2-bromoethanol (B42945). The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), often in the presence of a base and a ligand like pyridine. wikipedia.orgnrochemistry.com The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the C-O bond and a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. nrochemistry.comorganic-chemistry.org

Table 2: General Conditions for Chan-Lam C-O Coupling

Transition Metal-Mediated C-O Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on transition metal catalysis to construct complex molecules with high efficiency and functional group tolerance. Palladium, copper, and nickel catalysts are at the forefront of C-O cross-coupling technologies for aryl ether synthesis.

Palladium-catalyzed C-O cross-coupling, often referred to as the Buchwald-Hartwig ether synthesis, is a powerful alternative to the classical Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction couples aryl halides or triflates with alcohols to form aryl ethers. wikipedia.org The synthesis of this compound would involve coupling an aryl halide, such as 1-bromo-2-fluorobenzene (B92463), with 2-bromoethanol.

These reactions utilize a palladium catalyst, often a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst like tBuBrettPhos Pd G3, in combination with a bulky phosphine (B1218219) ligand and a base. nih.govjk-sci.com The choice of ligand is critical for the reaction's success, with electron-rich and sterically hindered phosphines often providing the best results. jk-sci.com A highly effective protocol has been developed for coupling (hetero)aryl bromides with fluorinated alcohols using Cs₂CO₃ as a mild base in toluene, which demonstrates excellent functional group tolerance and short reaction times. nih.gov

Table 3: Palladium-Catalyzed C-O Cross-Coupling for Fluoroalkyl Aryl Ethers

Copper-mediated C-O coupling, known as the Ullmann condensation or Ullmann-type reaction, is one of the most established methods for synthesizing aryl ethers. wikipedia.orgsynarchive.com The classical Ullmann reaction involves the coupling of an aryl halide with an alcohol (or its corresponding alkoxide) at high temperatures using stoichiometric amounts of copper metal or copper salts. wikipedia.orgacs.org

To prepare this compound, this method would react 1-bromo-2-fluorobenzene with the sodium or potassium salt of 2-bromoethanol in the presence of a copper catalyst, such as CuI or CuO. wikipedia.orgsynarchive.com Traditional conditions often required high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide and temperatures exceeding 200°C. wikipedia.org Modern advancements have introduced various ligands, such as phenanthrolines and N,N-dimethyl glycine, which allow the reaction to proceed under milder conditions with catalytic amounts of copper. rsc.orgnih.gov A highly efficient, ligand-free system using CuCl₂ as a catalyst has been developed for coupling aryl bromides with aliphatic diols, where the diol itself can act as the solvent. rsc.org

Table 4: Conditions for Copper-Mediated Ullmann-Type C-O Coupling

Nickel catalysis has emerged as a powerful tool for C-O bond activation and formation, often providing complementary reactivity to palladium. acs.org Nickel catalysts are particularly effective at activating less reactive C-O bonds, such as those found in aryl ethers themselves, for cross-coupling reactions. acs.orgresearchgate.net For the synthesis of aryl ethers, nickel can catalyze the coupling of aryl halides with alcohols.

One notable approach involves the nickel-catalyzed cross-coupling of benzylic acetals with aryl iodides. nih.govprinceton.edu This method generates an α-oxy radical from the acetal, which then participates in the cross-coupling. While not a direct route for the title compound, it showcases the unique mechanistic pathways accessible with nickel. More direct couplings of aryl halides with alcohols are also possible, leveraging the ability of low-valent nickel complexes to undergo oxidative addition to the aryl halide, followed by reaction with the alcohol. researchgate.netyoutube.com These methods expand the toolkit for constructing aryl ether linkages, especially with challenging substrates.

Table 5: Nickel-Catalyzed C-O Cross-Coupling Reactions

Advanced Synthetic Techniques for Fluorinated and Brominated Ethers

The development of novel synthetic methods has been crucial for accessing complex fluorinated and brominated ethers with greater efficiency and selectivity. These advanced techniques often provide milder reaction conditions and broader substrate scopes compared to traditional methods.

Electrochemical Synthesis of Fluoromethyl Aryl Ethers

A sustainable and metal-free approach to synthesizing fluoromethyl aryl ethers involves the electrochemical fluorodecarboxylation of aryloxyacetic acids. rsc.orgchemistryviews.org This method utilizes an electric current as a traceless oxidant, offering an environmentally benign alternative to traditional reagents. rsc.org In a typical setup, the electrolysis is performed at a constant current in an undivided cell with graphene electrodes. chemistryviews.org Using triethylamine (B128534) pentahydrofluoride (Et3N·5HF) as both the fluoride (B91410) source and supporting electrolyte, this electrosynthesis can produce a variety of fluoromethoxyarenes in yields up to 85%. rsc.orgrsc.org The reaction has been successfully applied to derivatives of natural products like thymol (B1683141) and vitamin E, demonstrating its broad applicability. chemistryviews.orgrsc.org

This electrochemical protocol is noted for its simplicity and scalability. chemistryviews.orgrsc.org The reaction proceeds by the decarboxylation of aryloxyacetic acids to form an intermediate that is subsequently fluorinated. chemistryviews.org While this method provides a direct route to fluoromethyl ethers, it is an alternative to traditional methods that often rely on reagents like FCH2Cl, a greenhouse gas requiring a multi-step synthesis. chemistryviews.org

Decarbonylative Diaryl Ether Synthesis

A novel catalytic decarbonylative etherification of aromatic esters has been developed for the synthesis of diaryl ethers, which are important motifs in pharmaceuticals and natural products. acs.orgacs.orgjyamaguchi-lab.com This method employs a palladium or nickel catalyst with a specific diphosphine ligand to facilitate the reaction. acs.orgjyamaguchi-lab.com The reaction can be performed on a gram scale with excellent yields. acs.orgacs.orgjyamaguchi-lab.com

The proposed mechanism involves the activation of the ester C–O bond by the metal catalyst, followed by nucleophilic attack and decarbonylation. acs.org This process can be applied in both intramolecular and intermolecular settings, allowing for cross-etherification with other phenols. acs.orgnih.gov A variety of aryl azinecarboxylates can be converted to their corresponding 2-arenoxyazines through this decarbonylative process. acs.org For instance, substrates with different substituents on the phenyl group of the picolinate, such as 4-methoxyphenyl, 4-fluorophenyl, and 4-cyanophenyl, have been successfully used to generate 2-arenoxypyridines in moderate to good yields. acs.org

Synthesis of Fluorine-Containing Ethers from Perfluoroolefins and Alcohols/Phenols

The reaction of perfluoroolefins with alcohols and phenols provides a direct route to fluorine-containing ethers. sibran.ru This method is particularly useful for synthesizing α,α,β,β-tetrafluoroethyl ethers of phenols and their derivatives. sibran.ru The reaction is typically carried out in the presence of an alkali metal hydroxide at elevated temperatures and pressures, often using methanol (B129727) as a solvent, with product yields reaching 80–87%. sibran.ru

The reactivity of internal perfluoroolefins is influenced by both electronic and steric factors. sibran.ru For example, the reaction of tetrafluoroethylene (B6358150) with aliphatic alcohols in the presence of KOH at 50–100 °C and 9–16 kgf/cm2 pressure is a known method for producing partially fluorinated dialkyl ethers. sibran.ru Similarly, perfluorocyclohexene reacts with alcohols to yield products of fluorine substitution at the double bond with high yields. sibran.ru

Generation of Aryl 2-Bromo-2-chloro-1,1-difluoroethyl Ethers

An efficient and convenient method for the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers has been developed through the base-mediated reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane). beilstein-journals.orgbeilstein-journals.orgnih.gov This approach is notable for its broad substrate scope, operational simplicity, and avoidance of expensive transition-metal catalysts or highly toxic reagents. beilstein-journals.orgnih.govbeilstein-archives.org

The reaction typically involves treating a phenol (B47542) with halothane in the presence of a base like potassium hydroxide in a solvent such as THF at elevated temperatures (e.g., 60 °C). nih.gov This method yields structurally unique and highly functionalized aryl gem-difluoroalkyl ethers containing a bromochloromethyl group in moderate to good yields. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For example, the reaction of phenol with halothane yields 2-bromo-2-chloro-1,1-difluoroethyl phenyl ether in 74% yield. beilstein-journals.orgbeilstein-journals.org The reaction mechanism is thought to involve the formation of the highly electrophilic 2-bromo-2-chloro-1,1-difluoroethene as an intermediate. nih.gov

Fluorination of Bromo-Compounds for Radiolabeling ([18F]fluoro-compounds)

For applications in Positron Emission Tomography (PET), the synthesis of [18F]-labeled compounds is crucial. A common strategy involves the nucleophilic substitution of a bromine atom with the [18F]fluoride ion. nih.gov To prepare [18F]-labeled compounds free from their bromo-precursors, two main processes have been proposed. nih.gov

The first process involves converting the bromo-compound into an O-tosylate, which is then subjected to [18F]fluorination. Direct tosylation of commercial bromo-compounds with silver tosylate can be achieved in 65-85% yield. nih.gov The second approach involves performing the [18F]fluorination of the bromo-compound first, and then converting the excess bromo-precursor into an easily separable compound, such as a phthalimide (B116566) derivative. nih.gov Bromo-compounds can be converted to their corresponding phthalimides in 84-90% yield using potassium phthalimide. nih.gov

Nucleophilic [18F]fluoride is typically produced by irradiating [18O]H2O. frontiersin.org The subsequent labeling reaction often requires anhydrous conditions to enhance the nucleophilicity of the fluoride ion. frontiersin.orgnih.gov For aromatic systems, nucleophilic aromatic substitution is a common method, with leaving groups like nitro or trimethylammonium being frequently employed. nih.govacs.org

Synthetic Routes to Related Fluorinated and Brominated Aromatic Systems

The synthesis of 1-bromo-2-fluorobenzene, a key building block, can be achieved through a modified Schiemann reaction starting from o-bromoaniline. orgsyn.org The process involves diazotization of the aniline (B41778) derivative with nitrous acid, followed by the introduction of a hexafluorophosphate (B91526) counterion and subsequent thermal decomposition to yield the desired product. orgsyn.org

Another general approach for creating ethers involves the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. For instance, 1,2-bis(2-bromoethoxy)benzene can be synthesized by reacting catechol with 1,2-dibromoethane in the presence of sodium hydroxide and ethanol. chemicalbook.com This principle can be adapted for the synthesis of this compound, where 2-fluorophenol would be reacted with 1,2-dibromoethane.

The following table summarizes the key synthetic methodologies discussed:

| Methodology | Reactants | Key Reagents/Catalysts | Product Type | Key Features | Reference(s) |

| Electrochemical Fluorodecarboxylation | Aryloxyacetic acids | Et3N·5HF | Fluoromethyl aryl ethers | Metal-free, sustainable, yields up to 85% | rsc.orgchemistryviews.orgrsc.org |

| Decarbonylative Diaryl Ether Synthesis | Aromatic esters, phenols | Palladium or Nickel catalyst, diphosphine ligand | Diaryl ethers | Gram-scale synthesis, intra- and intermolecular versions | acs.orgacs.orgjyamaguchi-lab.comnih.gov |

| Reaction with Perfluoroolefins | Perfluoroolefins, alcohols/phenols | Alkali metal hydroxide | Fluorine-containing ethers | High yields (80-87%), applicable to various fluoroolefins | sibran.ru |

| Reaction with Halothane | Phenols, halothane | Base (e.g., KOH) | Aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers | Broad scope, simple operation, no transition metal | beilstein-journals.orgbeilstein-journals.orgnih.govbeilstein-archives.orgnih.govresearchgate.net |

| Fluorination for Radiolabeling | Bromo-compounds | [18F]Fluoride, tosylates, phthalimides | [18F]fluoro-compounds | Enables PET imaging, requires precursor modification | nih.govfrontiersin.orgnih.govacs.org |

Bromination of Fluorobenzene (B45895) and Aromatic Compounds

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides, which are versatile intermediates in organic synthesis. The reaction involves the substitution of a hydrogen atom on an aromatic ring with a bromine atom. In the case of fluorobenzene, the fluorine atom is a deactivating but ortho-, para-directing substituent. While it withdraws electron density from the ring inductively, making the reaction slower than with benzene (B151609), it directs incoming electrophiles to the positions ortho and para to itself through resonance effects.

Fluorobenzene's reactivity in electrophilic aromatic substitution is somewhat anomalous compared to other halobenzenes. Reactions at the para position of fluorobenzene are often faster than at a single position on benzene itself, and the substitution typically yields a high percentage (around 90%) of the para-substituted product. acs.org

Controlling the regioselectivity, particularly to favor the para-isomer, is often a key challenge. Research has shown that the use of shape-selective catalysts, such as certain types of zeolites (e.g., HY or HM zeolite), can significantly enhance the yield of the desired p-bromofluorobenzene. A patented method describes the bromination of fluorobenzene using a brominating agent in the presence of a catalyst system combining a shape-selective zeolite and a Lewis acid. google.com This approach achieves high yields and high para-selectivity in relatively short reaction times at moderate temperatures (30-70°C). google.com

Table 1: Selective Bromination of Fluorobenzene with HY Zeolite and Lewis Acid Catalyst This interactive table summarizes experimental results from the bromination of fluorobenzene, demonstrating the effectiveness of a combined catalyst system.

| Zeolite (g) | Lewis Acid (FeCl₃) (g) | Temp (°C) | Time (min) | FB Conv. (%) | p-BFB Selectivity (%) |

|---|---|---|---|---|---|

| 1.0 | 0.01 | 40 | 30 | 98 | 98.0 |

| 1.0 | 0.02 | 40 | 30 | 99 | 97.5 |

| 1.0 | 0.05 | 40 | 30 | 100 | 95.0 |

| 0.5 | 0.01 | 40 | 30 | 96 | 98.0 |

Data sourced from patent EP 0 761 627 A1. google.com FB Conv. = Fluorobenzene Conversion; p-BFB = para-Bromofluorobenzene.

Preparation of Aryl Halides as Intermediates

The synthesis of the target compound, this compound, can be approached via pathways that require pre-functionalized starting materials, such as aryl halides. One key intermediate is 1-bromo-2-fluorobenzene. A well-established method for preparing such aryl fluorides is the Balz-Schiemann reaction. A modified version of this procedure provides a general route to convert arylamines into aryl fluorides. orgsyn.org

In a typical procedure for synthesizing 1-bromo-2-fluorobenzene, the starting material, o-bromoaniline, is first diazotized with sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures (-10°C to -5°C). The resulting diazonium salt is then precipitated as its hexafluorophosphate salt. Thermal decomposition of this dried diazonium hexafluorophosphate salt, carried out in a hood due to the evolution of toxic phosphorus pentafluoride (PF₅), yields the desired 1-bromo-2-fluorobenzene. The product is then purified by steam distillation and subsequent fractional distillation. orgsyn.org This method is advantageous for introducing a fluorine atom onto an aromatic ring that already contains other substituents.

Synthesis of Novel Fluorophenylaryl/Heteroaryl Ether Derivatives

The formation of an ether linkage to a fluorinated aromatic ring is a critical step in synthesizing compounds like this compound. The Williamson ether synthesis is a classic and widely used method for this purpose. wvu.edursc.orgjk-sci.com This Sₙ2 reaction involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then displaces a halide from an alkyl halide. libretexts.orgyoutube.comlibretexts.orgkhanacademy.org

To synthesize this compound, this method would involve reacting 2-fluorophenol with 1,2-dibromoethane. The more acidic phenolic proton of 2-fluorophenol is removed by a base (e.g., sodium hydroxide, potassium carbonate) to form the 2-fluorophenoxide ion. jk-sci.com This nucleophile then attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion to form the final ether product.

Modern advancements have also led to transition-metal-catalyzed methods for forming aryl ethers. Palladium- and copper-based catalysts are often employed to facilitate the cross-coupling of aryl halides with alcohols. google.comorganic-chemistry.org These reactions can offer milder conditions and broader substrate scope. For instance, studies have demonstrated the synthesis of fluorophenylaryl ether derivatives by coupling a phenol (like o-fluorophenol) with a suitable partner, such as 2-chloronitrobenzene, in the presence of a base at elevated temperatures. umich.eduamanote.com

Synthesis of Phenolic Acid Triazole Derivatives Containing Bromoethoxy Moieties

More complex molecular architectures that incorporate both a bromoethoxy group and other functional moieties, such as phenolic acid triazoles, have also been synthesized. These multi-step syntheses demonstrate the versatility of the bromoethoxy unit as a reactive handle for further functionalization.

In one reported synthesis, a series of phenolic acid triazole derivatives were prepared starting from methyl p-hydroxybenzoate analogues. nih.gov The initial step involves the etherification of the phenolic hydroxyl group. For example, methyl 4-hydroxybenzoate (B8730719) is reacted with 1,2-dibromoethane to yield methyl 4-(2-bromoethoxy)benzoate. This intermediate, which contains the key bromoethoxy moiety, is then reacted with sodium triazole in acetonitrile. The triazole anion displaces the bromide, forming a new C-N bond and linking the triazole ring to the phenolic acid structure via the ethoxy bridge. nih.gov This demonstrates how the bromoethoxy group serves as an effective electrophile for introducing a two-carbon linker that can be functionalized with nucleophiles like triazoles.

Table 2: Synthesis of Phenolic Acid Triazole Derivatives This interactive table outlines the synthesis of triazole derivatives where a bromoethoxy intermediate is utilized.

| Starting Material | Intermediate | Final Product (after triazole addition & hydrolysis) |

|---|---|---|

| Methyl p-hydroxybenzoate | Methyl 4-(2-bromoethoxy)benzoate | 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoic acid |

| Methyl 4-hydroxy-3-methoxybenzoate | Methyl 4-(2-bromoethoxy)-3-methoxybenzoate | 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3-methoxybenzoic acid |

Data derived from the synthetic scheme reported by Li, et al. (2023). nih.gov

Synthesis of Para-Fluorophenyl Derivatives

The synthesis of para-fluorophenyl derivatives is of significant interest due to the favorable pharmacokinetic properties conferred by the para-fluoro substitution. jopcr.com While the target compound is an ortho-substituted derivative, the methodologies for creating para-isomers are relevant to the broader field of fluorinated aromatic synthesis.

A variety of synthetic strategies are employed to create these structures. For instance, novel para-fluorophenyl derivatives have been synthesized using acid-amine coupling and Suzuki cross-coupling reactions. In one study, p-fluoro benzoic acid was coupled with lysine (B10760008) to form initial products. A Suzuki cross-coupling was then used with (4-cyanophenyl)boronic acid to create further derivatives. jopcr.com Another approach involves a two-step reaction starting with a one-pot, three-component reaction of 4-fluorobenzaldehyde, 1-acetylnaphthalene, and phenylhydrazine (B124118) under microwave irradiation to form a fluorinated pyrazoline. This intermediate is then aromatized to the corresponding pyrazole, a 5-(4-fluorophenyl) derivative. mdpi.com These methods highlight the diverse reactions available for constructing specifically substituted fluorophenyl compounds. jopcr.commdpi.com

Utilization of Difluorinated Silyl (B83357) Enol Ethers as Building Blocks

In the quest for more efficient and selective methods to create organofluorine compounds, specialized reagents like fluorinated silyl enol ethers have emerged as powerful building blocks. nih.gov Difluorinated silyl enol ethers (DFSEEs), in particular, are versatile synthons for introducing α-difluoroalkylated carbonyl groups into molecules. njtech.edu.cnrsc.org

These reagents have incredible reactive flexibility and can participate in a wide range of transformations, including aldol, Mannich, arylation, allylation, and conjugate addition reactions. njtech.edu.cn For example, iron-catalyzed reactions have been developed that combine fluoroalkyl halides, silyl enol ethers, and Grignard reagents to achieve selective dicarbofunctionalization in a single step under mild conditions. nih.gov The use of FSEEs represents a modern approach to the diversity-oriented synthesis of valuable fluorinated molecules, moving beyond classical substitution and coupling reactions to employ highly functionalized and reactive building blocks. rsc.org

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of 1-(2-Bromoethoxy)-2-fluorobenzene. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular orbitals, electron density, and other quantum mechanical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that is used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be applied to determine a variety of properties. These include the optimization of its molecular geometry to find the most stable three-dimensional structure. Furthermore, DFT can be used to calculate the molecule's vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm its structure.

Other key applications would involve the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these orbitals is crucial for understanding the molecule's reactivity and electronic transitions. Additionally, DFT can be used to compute the electrostatic potential surface, which reveals the charge distribution and helps to predict sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of this compound This table presents illustrative data that would be obtained from DFT calculations.

| Property | Calculated Value (Hypothetical) |

|---|---|

| Ground State Energy | -2345.67 Hartrees |

| HOMO Energy | -6.54 eV |

| LUMO Energy | -0.21 eV |

| HOMO-LUMO Gap | 6.33 eV |

| Dipole Moment | 2.89 Debye |

Ab Initio Methods

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods can be computationally more demanding than DFT but can offer higher accuracy for certain properties. For this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) methods, could be employed to obtain a highly accurate ground state energy and electron correlation effects.

These methods would be particularly valuable for benchmarking the results from DFT calculations and for studying excited states or reaction pathways where electron correlation is of significant importance. For instance, high-level ab initio calculations could provide a very precise determination of the rotational barriers around the C-O and C-C bonds in the ethoxy side chain.

Molecular Mechanics Force Field (MMFF) Calculations

Molecular Mechanics Force Field (MMFF) calculations offer a computationally less expensive alternative to quantum mechanical methods. These methods are based on classical physics and use a set of parameters to describe the potential energy of a molecule as a function of its atomic coordinates. For a flexible molecule like this compound, MMFF calculations would be highly suitable for exploring its conformational landscape.

Conformational Analysis and Molecular Properties Modulation by Fluorine

The presence of a fluorine atom on the benzene (B151609) ring and the flexible bromoethoxy side chain in this compound suggests a rich conformational isomerism. Computational conformational analysis would aim to identify all stable conformers and determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step.

Structure-Reactivity Relationship (SAR) Studies

Structure-Reactivity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its reactivity. For this compound, computational methods can be used to calculate various descriptors that are known to correlate with reactivity. These descriptors can be electronic, such as atomic charges and frontier molecular orbital densities, or steric, such as molecular volume and surface area.

By systematically modifying the structure of this compound (e.g., by changing the position of the fluorine atom or replacing the bromine atom with other halogens) and calculating these descriptors, a quantitative structure-reactivity relationship (QSRR) model could be developed. Such a model would be invaluable for predicting the reactivity of related compounds in various chemical reactions.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions such as nucleophilic substitution at the bromine-bearing carbon or electrophilic aromatic substitution on the fluorinated benzene ring.

By using quantum chemical methods like DFT, the potential energy surface of a reaction can be mapped out. This allows for the identification of transition states, intermediates, and the calculation of activation energies. For example, a computational study could model the reaction of this compound with a nucleophile, determining whether the reaction proceeds via an SN1 or SN2 mechanism and calculating the corresponding energy barriers. These theoretical findings can provide a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of ¹H and ¹³C NMR chemical shifts through computational models has become a well-established methodology that aids in spectral assignment and structure determination. nih.gov These predictions are often achieved using methods like Density Functional Theory (DFT), which can yield high accuracy when appropriate functionals and basis sets are used. nih.govnih.gov Modern approaches can predict ¹H NMR chemical shifts with a mean absolute error of less than 0.2 ppm and ¹³C NMR shifts with an error of less than 2 ppm compared to experimental data. nih.gov

For this compound, predicted NMR chemical shifts can be calculated using established algorithms that analyze the molecule's structure to estimate the magnetic environment of each nucleus. The following tables present the predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Chemical Shifts

| Atom(s) | Predicted Chemical Shift (δ, ppm) |

| H-3 | 7.15 |

| H-4 | 7.10 |

| H-5 | 6.99 |

| H-6 | 7.02 |

| H-1' | 4.35 |

| H-2' | 3.70 |

Data generated using computational prediction tools.

Predicted ¹³C NMR Chemical Shifts

| Atom(s) | Predicted Chemical Shift (δ, ppm) |

| C-1 | 153.1 (d, J ≈ 245 Hz) |

| C-2 | 116.8 (d, J ≈ 18 Hz) |

| C-3 | 125.1 (d, J ≈ 4 Hz) |

| C-4 | 123.0 |

| C-5 | 124.9 |

| C-6 | 116.5 |

| C-1' | 70.1 |

| C-2' | 28.9 |

Data generated using computational prediction tools. The predicted coupling constant (J) for C-F splitting is shown.

The predicted ¹H NMR data indicates distinct signals for the aromatic protons (H-3, H-4, H-5, and H-6), with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and bromoethoxy substituents. The protons on the ethoxy chain (H-1' and H-2') are predicted to appear further downfield. Specifically, the methylene protons adjacent to the oxygen atom (H-1') are expected around 4.35 ppm, while the methylene protons adjacent to the bromine atom (H-2') are predicted at approximately 3.70 ppm.

In the predicted ¹³C NMR spectrum, the carbon atom directly bonded to the fluorine (C-1) is expected to show the largest chemical shift and a significant coupling constant due to the C-F interaction. The other aromatic carbons display shifts characteristic of a substituted benzene ring. The aliphatic carbons of the bromoethoxy group (C-1' and C-2') are predicted in the upfield region, consistent with sp³ hybridized carbons. Such computational data provides a valuable reference point for the analysis of experimental NMR spectra.

General information exists for analogous fluorinated compounds and their applications in these fields. However, extrapolating this general knowledge to "this compound" without direct evidence would not meet the required standard of being "thorough, informative, and scientifically accurate" solely about the specified compound.

Therefore, it is not possible to fulfill the request to generate an article focused solely on “this compound” with the level of detail and specificity required by the provided outline.

Research Applications and Emerging Areas in Chemical Biology and Materials Science

Applications in Pharmaceutical and Agrochemical Research

Mechanistic Insights into Biological Interactions (e.g., Enzyme Inhibition, Receptor Binding)

While direct studies on the enzyme inhibition or receptor binding of 1-(2-bromoethoxy)-2-fluorobenzene are not extensively documented in publicly available research, the structural motifs present in the molecule—a halogenated phenyl ether—are found in various biologically active compounds. This allows for informed speculation on its potential interactions based on the activities of related molecules.

Compounds containing a brominated phenol (B47542) or ether structure have been shown to exhibit a range of biological activities. For instance, bromophenols isolated from marine algae have demonstrated antioxidant, antimicrobial, anticancer, and anti-diabetic effects. google.com Some of these compounds have been found to be potent inhibitors of enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are significant targets in metabolic disease research. google.com The inhibitory action is often attributed to the specific substitution pattern of bromine and hydroxyl groups on the aromatic ring.

Furthermore, derivatives of biphenylalkoxyamines have been investigated as ligands for various receptors, including the histamine (B1213489) H3 receptor. researchgate.net These studies highlight that the alkoxyamine portion of the molecule can play a crucial role in binding to receptor sites. In the case of this compound, the bromoethoxy group provides a reactive site that could potentially form covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active site of an enzyme or a receptor, leading to irreversible inhibition. The fluorine atom on the benzene (B151609) ring can influence the molecule's electronic properties and its ability to participate in hydrogen bonding or other non-covalent interactions, which are critical for molecular recognition and binding affinity. researchgate.net

The table below summarizes the potential biological interactions of the chemical class to which this compound belongs.

| Interaction Type | Potential Target | Basis of Interaction | Significance |

| Enzyme Inhibition | α-glucosidase, PTP1B | Competitive or non-competitive binding facilitated by the haloalkoxybenzene structure. google.com | Potential for developing therapeutics for metabolic disorders. |

| Receptor Binding | Histamine H3 Receptor | The alkoxyamine moiety can interact with receptor binding pockets. researchgate.net | Potential for developing novel neurological drugs. |

| Covalent Modification | Enzymes with nucleophilic active sites | The reactive bromoethyl group can alkylate amino acid residues like cysteine or histidine. | Could lead to irreversible inhibition, a mechanism for potent drug action. |

It is important to note that these are potential mechanisms inferred from related compounds, and specific experimental validation for this compound is required to confirm such activities.

Radiopharmaceutical Development (18F Labeling for PET Studies)

The structure of this compound makes it a particularly interesting precursor for the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). The presence of a bromine atom on the ethoxy side chain provides a convenient leaving group for nucleophilic substitution with the positron-emitting radionuclide fluorine-18 (B77423) ([18F]).

PET is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research to visualize and quantify physiological processes at the molecular level. nih.gov It relies on the administration of a biologically active molecule labeled with a positron-emitting radionuclide. Fluorine-18 is one of the most commonly used radionuclides for PET due to its favorable physical and nuclear characteristics, including a half-life of 109.7 minutes, which is long enough for complex radiosynthesis and imaging procedures. nih.gov

The general strategy for using this compound in radiopharmaceutical development would involve a nucleophilic substitution reaction where the bromide is displaced by [18F]fluoride. This would result in the formation of 1-fluoroethoxy-2-fluorobenzene labeled with 18F. This [18F]fluoroethoxybenzene moiety could then be attached to a variety of targeting vectors, such as small molecules, peptides, or antibodies, that have high affinity and selectivity for a specific biological target, like a receptor or an enzyme that is overexpressed in a disease state.

The synthesis of such radiotracers often involves a multi-step process. For instance, a common precursor for [18F]fluoroethylation is ethylene (B1197577) glycol ditosylate, which can be reacted with [18F]fluoride to produce [18F]fluoroethyl tosylate in situ. This reactive intermediate can then be used to alkylate a phenol, which in a hypothetical scenario could be 2-fluorophenol (B130384) to yield the desired [18F]fluoroethoxy-2-fluorobenzene. The bromo-analogue, this compound, offers a more direct route where it can be directly reacted with [18F]fluoride.

The table below outlines the key aspects of using this compound in radiopharmaceutical development.

| Aspect | Description | Relevance of this compound |

| Radionuclide | Fluorine-18 ([18F]) | A positron-emitting radionuclide with a 109.7-minute half-life, ideal for PET imaging. nih.gov |

| Precursor | A molecule that can be readily labeled with the radionuclide. | This compound serves as a precursor for [18F]fluoroethoxybenzene derivatives. |

| Radiolabeling Reaction | Nucleophilic substitution | Displacement of the bromide ion by [18F]fluoride. |

| Targeting Moiety | A molecule that directs the radiotracer to the biological target of interest. | The resulting [18F]fluoroethoxybenzene can be conjugated to various targeting molecules. |

| Application | PET Imaging | Non-invasive visualization of biological processes in vivo. |

The development of novel [18F]-labeled radiotracers is a highly active area of research, and precursors like this compound are valuable tools for medicinal chemists and radiopharmacists.

Pesticidal Utility and Mechanism of Action (General Class)

The introduction of fluorine atoms into organic molecules is a well-known strategy in drug and pesticide discovery to enhance biological activity. rsc.org Fluorination can alter a molecule's metabolic stability, binding affinity, and lipophilicity, which can lead to improved efficacy and a more favorable pharmacokinetic profile. rsc.orggoogle.com

The mechanism of action for pesticides is highly varied and depends on the specific chemical structure and the target pest. google.com Many insecticides target the nervous system of insects. For example, organophosphates and carbamates inhibit the enzyme acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis. Neonicotinoids act on nicotinic acetylcholine receptors, causing overstimulation and death. google.com Other insecticides disrupt insect growth and development by interfering with the synthesis of chitin, a key component of the insect exoskeleton.

The table below provides a general overview of insecticide mechanisms of action that could be relevant to the broader class of haloalkoxybenzene compounds.

| Mechanism of Action | Target Site | Effect on Pest | Examples of Insecticide Classes |

| Nerve and Muscle Action | Acetylcholinesterase | Inhibition of enzyme, leading to paralysis. | Organophosphates, Carbamates |

| Sodium Channels | Prolonged opening of channels, causing hyperactivity and paralysis. google.com | Pyrethroids | |

| Nicotinic Acetylcholine Receptors | Overstimulation of receptors, leading to paralysis. google.com | Neonicotinoids | |

| Growth Regulation | Chitin Synthesis | Inhibition of molting and development. | Benzoylureas |

| Energy Production | Mitochondrial Electron Transport Chain | Disruption of ATP production, leading to energy depletion. | Rotenone, Hydramethylnon |

Further research and screening would be necessary to determine if this compound or related haloalkoxybenzenes possess any significant pesticidal activity and to elucidate their specific mechanism of action.

Environmental Implications and Degradation Pathways

Environmental Occurrence and Distribution of Halogenated Ethers

Halogenated ethers, a class to which 1-(2-Bromoethoxy)-2-fluorobenzene belongs, are anthropogenic compounds primarily released into the environment through industrial applications. greensciencepolicy.org Many are used as flame retardants, and due to their chemical stability, they are persistent and can accumulate in the environment. nih.govwikipedia.org This persistence leads to their widespread distribution, with various brominated flame retardants (BFRs) being detected in diverse environmental matrices, including indoor and outdoor air, water, soil, sediment, and sewage sludge. nih.gov Evidence has shown that these compounds can be found in locations far from their original points of production or use, including remote areas like the Arctic, highlighting their capacity for extensive environmental distribution. nih.gov

Degradation Mechanisms

The carbon-halogen bond is strong, making many halogenated compounds resistant to degradation. The presence of both bromine and fluorine in this compound suggests a high degree of recalcitrance.

The biodegradation of halogenated aromatic compounds is challenging for microorganisms and is often a slow process. nih.govnih.gov While the non-halogenated parent structures are typically biodegradable, the addition of halogens significantly increases their persistence. nih.gov The cleavage of the carbon-halogen bond (dehalogenation) is a critical and often difficult step in the degradation pathway. nih.gov

Anaerobic Degradation: Under anaerobic (oxygen-free) conditions, a key mechanism is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. nih.gov This process has been observed for various chlorinated and brominated aromatic compounds by specialized organohalide-respiring bacteria. nih.govnih.gov For instance, brominated trihalomethanes can be degraded anaerobically, a process that can be enhanced by microbial activity. elsevierpure.com However, the carbon-fluorine bond is particularly strong, and fluorinated compounds are often highly resistant to anaerobic degradation. nih.gov

Aerobic Degradation: In the presence of oxygen, bacteria employ different enzymes, such as oxygenases and hydrolases, to attack the aromatic ring and remove halogen substituents. nih.gov Dioxygenase enzymes, for example, can incorporate oxygen atoms into the aromatic ring, making it unstable and leading to ring cleavage. nih.gov This pathway is effective for some chlorinated benzenes and anilines. nih.gov The ether bond in some molecules can also be cleaved by specific enzymes. nih.gov

The degradation of mixed halogenated compounds like this compound would likely require a consortium of microorganisms with diverse enzymatic capabilities. Some microbes might be capable of cleaving the ether bond or debrominating the ethyl group, while others, which are rarer, might be able to attack the highly stable fluorinated benzene (B151609) ring.

Table 2: Examples of Microbial Degradation of Related Halogenated Aromatic Compounds

| Compound Type | Microorganism(s) | Degradation Condition | Key Finding | Reference |

|---|---|---|---|---|

| Chlorobenzene | Ralstonia pickettii | Aerobic | Degradation occurs via hydroxylation to form catechol. | nih.gov |

| 2,4,6-Trichlorophenol | Anaerobic Consortium | Anaerobic | Stepwise dechlorination to 4-chlorophenol. | capes.gov.br |

| 4-Chlorophenol | Pseudomonas sp. | Aerobic | Mineralization of the intermediate from anaerobic dechlorination. | capes.gov.br |

| Halobenzoic acids | Sewage sludge microbes | Anaerobic | Complete conversion to methane (B114726) has been demonstrated. | nih.gov |

This table showcases microbial capabilities on compounds with similar structural motifs (halogenated aromatic rings) to those in this compound.

Photolysis and Pyrolysis

The degradation of this compound can be induced by energy inputs such as light (photolysis) or heat (pyrolysis). These processes are significant in determining the compound's persistence in atmospheric and terrestrial environments, as well as its transformation under high-temperature conditions.

Photolysis involves the cleavage of chemical bonds by the absorption of light energy. For halogenated aromatic compounds, the carbon-halogen bond is often susceptible to photolytic cleavage. In the case of this compound, the carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) bond and the bonds within the aromatic ring. Therefore, the primary photochemical reaction is expected to be the homolytic cleavage of the C-Br bond, generating a bromine radical and an organic radical. This initiation step can lead to a cascade of further reactions, including hydrogen abstraction from other molecules or reaction with molecular oxygen, ultimately resulting in a variety of degradation products. The photodegradation of brominated ethers, such as polybrominated diphenyl ethers (PBDEs), often proceeds through reductive debromination, where less brominated and potentially more toxic congeners are formed. acs.org Studies on other brominated compounds have shown that the rate and extent of photolysis are highly dependent on the matrix (e.g., water, soil, air) and the presence of other substances that can act as photosensitizers. acs.orgmdpi.com For instance, the photodegradation of decabromodiphenyl ether (BDE-209) is observed to be faster on clay mineral surfaces like kaolinite (B1170537) and montmorillonite (B579905) compared to organic-rich sediment. acs.org

Pyrolysis is the thermal decomposition of a substance in the absence of oxygen. The pyrolytic behavior of halogenated ethers can be complex. researchgate.net At elevated temperatures, the ether linkage can cleave, and dehydrohalogenation (removal of HBr) can occur. The strong C-F bond on the aromatic ring is likely to remain intact under conditions that cleave the C-Br and C-O bonds. The pyrolysis of similar compounds, such as those used as flame retardants, can generate toxic and environmentally persistent products, including halogenated dibenzofurans and dibenzodioxins, although the potential for such formation from this compound is not specifically documented. mdpi.com The decomposition process typically involves the formation of radicals, leading to a variety of smaller, volatile compounds and a carbonaceous char residue. researchgate.netmdpi.com

Table 1: General Findings on Photolysis of Related Halogenated Compounds

| Compound Class | Primary Photolytic Pathway | Influencing Factors | Typical Byproducts |

|---|---|---|---|

| Brominated Ethers | Reductive debromination (C-Br bond cleavage) acs.orgnih.gov | Light wavelength & intensity, presence of sensitizers (humic acids), solid matrix (clays, sediments) acs.orgmdpi.com | Lower-brominated ethers, diphenyl ether nih.gov |

| Fluorinated Aromatics | C-F bond is highly stable; ring cleavage is less common. numberanalytics.com | Generally resistant to photolysis unless other functional groups are present. | Depends on other substituents. |

| Halogenated Anesthetics | Photocatalytic oxidation under UV light mdpi.com | Presence of a catalyst (e.g., TiO2), UV wavelength mdpi.com | Halogenated acids (e.g., HF), CO2 mdpi.com |

This table presents generalized data for classes of related compounds to infer potential pathways for this compound, as direct research is unavailable.

Advanced Oxidation Processes for Remediation

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). mdpi.comionexchangeglobal.com These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of persistent organic pollutants into less harmful substances, ultimately leading to mineralization (conversion to CO₂, water, and inorganic halides). mrforum.comresearchgate.net

Given the robust nature of halogenated organic compounds, AOPs represent a promising strategy for the remediation of water and soil contaminated with substances like this compound. Several AOPs could be applicable:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) with ultraviolet light to generate hydroxyl radicals. It is effective for treating a variety of organic contaminants. ionexchangeglobal.com

Fenton and Photo-Fenton: The Fenton reaction uses a mixture of hydrogen peroxide and ferrous iron (Fe²⁺) to produce hydroxyl radicals. mdpi.com The efficiency can be enhanced with UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, allowing the catalytic cycle to continue. ionexchangeglobal.com

Heterogeneous Photocatalysis: This method typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon illumination with UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive species on the catalyst surface. researchgate.net This has proven effective for degrading halogenated anesthetics in the gas phase. mdpi.com

Sonolysis: This process uses high-frequency ultrasound to induce acoustic cavitation in a liquid—the formation, growth, and collapse of microscopic bubbles. The collapse creates localized hot spots with extremely high temperatures and pressures, leading to the thermal dissociation of water molecules into hydroxyl and hydrogen radicals. mdpi.com

For this compound, the hydroxyl radical would likely attack the molecule at several sites. It can abstract a hydrogen atom from the ethoxy chain or add to the aromatic ring, initiating a series of oxidative reactions. The electron-withdrawing nature of the fluorine atom can make the aromatic ring more resistant to electrophilic attack, but the powerful and non-selective nature of the hydroxyl radical can overcome this barrier. nih.gov The degradation process is expected to lead to the cleavage of the ether bond and the breaking of the aromatic ring, with the eventual release of bromide and fluoride (B91410) ions into the solution.

Table 2: Overview of Advanced Oxidation Processes for Organic Pollutant Remediation

| AOP Method | Oxidizing Species | Mechanism | Applicability |

|---|---|---|---|

| UV/H₂O₂ | •OH ionexchangeglobal.com | Photolysis of H₂O₂ by UV light. | Water treatment; effective for various organic pollutants. researchgate.net |

| Fenton | •OH mdpi.com | Fe²⁺ catalyzed decomposition of H₂O₂. | Water and soil remediation; pH-dependent. mdpi.com |

| Photo-Fenton | •OH ionexchangeglobal.com | Fenton reaction enhanced by UV light. | Higher efficiency than standard Fenton; wider pH range. ionexchangeglobal.com |

| **Heterogeneous Photocatalysis (e.g., UV/TiO₂) ** | •OH, O₂⁻• researchgate.net | Semiconductor activation by UV light creates reactive species. | Water and air purification; degradation of halogenated compounds. mdpi.com |

| Sonolysis | •OH, H• mdpi.com | Acoustic cavitation and pyrolysis of water. | Degradation of volatile and non-volatile pollutants in water. mdpi.com |

This table provides a general summary of AOPs and their established applications for organic pollutants, suggesting their potential for degrading this compound.

Structure-Environmental Fate Relationships

The environmental behavior of this compound is intrinsically linked to its molecular structure. The interplay between the fluorinated benzene ring, the ether linkage, and the bromoethoxy side chain governs its persistence, mobility, and degradation pathways.

Persistence and Recalcitrance: The presence of the carbon-fluorine bond is a key factor contributing to the molecule's environmental persistence. numberanalytics.com The C-F bond is the strongest single bond in organic chemistry, making the fluorinated aromatic ring highly resistant to both microbial and chemical degradation. numberanalytics.com Fluorinated aromatic compounds are known to be recalcitrant under many environmental conditions. researchgate.net

Points of Transformation: While the C-F bond is stable, the rest of the molecule offers sites for transformation. The carbon-bromine bond is significantly weaker and represents a likely point of initial attack, either through photolysis, as discussed earlier, or microbial action. Reductive dehalogenation (removal of bromine) is a common pathway for brominated compounds under anaerobic conditions. The ether linkage is also a potential site for cleavage, either through hydrolysis (though generally slow for aryl ethers) or microbial O-dealkylation. The presence of these more reactive sites provides a foothold for degradation processes that might otherwise be inhibited by the stable fluoroaromatic core. mdpi.com

Influence of Halogen Position: The relative positions of the fluorine atom and the bromoethoxy group on the benzene ring can influence the molecule's electronic properties and, consequently, its susceptibility to microbial attack. The ortho-position of the fluorine atom may sterically hinder enzymatic access to the ether linkage or the aromatic ring.

Bioaccumulation Potential: As a halogenated organic compound with moderate molecular weight and lipophilicity (fat-solubility), there is a potential for this compound to bioaccumulate in organisms. Lipophilic compounds tend to partition from water into the fatty tissues of aquatic and terrestrial organisms, potentially leading to biomagnification up the food chain. The persistence conferred by the C-F bond can exacerbate this issue, allowing the compound to remain in organisms for longer periods. numberanalytics.com

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Catalytic Systems for Synthesis

The efficient synthesis of 1-(2-Bromoethoxy)-2-fluorobenzene and its derivatives is paramount for enabling its broader application. Future research is expected to focus on the development of novel catalytic systems that offer improved yield, selectivity, and sustainability over traditional methods.

The etherification of 2-fluorophenol (B130384) with 1,2-dibromoethane (B42909) is a primary route to this compound. Current methods often rely on classical Williamson ether synthesis, which can require harsh conditions and may lead to side products. The development of advanced catalytic systems could significantly enhance this process. For instance, acid-catalyzed etherification using solid acid catalysts or metal-based catalysts could offer milder reaction conditions and easier product separation. google.comrsc.orgrsc.org Research into phase-transfer catalysis could also provide a more efficient means of synthesis by facilitating the reaction between the phenoxide and the alkylating agent in a biphasic system.

Furthermore, the synthesis of related fluorinated aryl ethers has benefited from organocatalysis, which avoids the use of metal catalysts and their potential for product contamination. magtech.com.cn Exploring organocatalytic routes for the synthesis of this compound could be a fruitful area of investigation.

| Catalyst Type | Potential Advantages | Research Focus |

| Solid Acid Catalysts | Reusability, reduced corrosion, milder conditions. | Development of porous materials like zeolites or sulfated metal oxides. |

| Metal-Based Catalysts | High activity and selectivity. | Exploration of copper or palladium-based catalysts for cross-coupling reactions. |

| Phase-Transfer Catalysts | Improved reaction rates, milder conditions. | Design of novel quaternary ammonium (B1175870) or phosphonium (B103445) salts. |

| Organocatalysts | Metal-free, reduced toxicity, mild conditions. | Investigation of phosphine (B1218219) or amine-based catalysts. |

Advanced Computational Design of Analogues

Computational chemistry and in silico drug design offer powerful tools to predict the properties and biological activities of novel molecules, thereby guiding synthetic efforts. enamine.netmdpi.com For this compound, computational studies can be employed to design analogues with enhanced efficacy for specific applications.

By modifying the substitution pattern on the aromatic ring or altering the length and functionality of the ether side chain, it is possible to tune the molecule's electronic and steric properties. sigmaaldrich.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to predict how these changes will affect the molecule's interaction with biological targets. enamine.netmdpi.com This approach can accelerate the discovery of new drug candidates or materials with desired characteristics. For example, computational screening could identify analogues with improved binding affinity to a particular enzyme or receptor.

| Computational Method | Application in Analogue Design | Potential Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction mechanisms. | Understanding of reactivity and stability of analogues. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of potential drug candidates. |

| QSAR Modeling | Correlation of structural features with biological activity. | Design of analogues with enhanced potency. |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes. | Insight into the dynamic behavior of analogues in biological systems. |

Exploration of New Biological Targets and Mechanisms

The presence of both fluorine and bromine atoms in this compound suggests that its derivatives could exhibit a range of biological activities. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. molecularcloud.orgapolloscientific.co.uknih.govnih.gov The bromoethoxy group provides a reactive handle for further functionalization, allowing for the creation of a diverse library of compounds for biological screening.

Future research should focus on synthesizing derivatives of this compound and evaluating their activity against a variety of biological targets. Given the known activities of other fluorinated compounds, potential areas of interest include oncology, infectious diseases, and neuroscience. molecularcloud.orgnih.gov For instance, the evaluation of fluorinated biphenyl (B1667301) ether pro-drug scaffolds has shown that the position of the fluorine atom can significantly affect metabolism. nih.gov Similar studies on derivatives of this compound could reveal novel drug candidates.

Green Chemistry Approaches in Synthesis and Degradation

The principles of green chemistry are increasingly important in chemical synthesis and manufacturing. eurekalert.org Future research on this compound should aim to develop more environmentally benign synthetic methods and to understand its environmental fate and degradation pathways.

Green synthesis approaches could include the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes such as microwave-assisted synthesis. researchgate.net For example, exploring the use of greener solvents or even aqueous conditions for the etherification reaction would be a significant advancement.

Understanding the degradation of this compound is also crucial. The presence of both fluorine and bromine atoms may confer persistence in the environment. Studies on its biodegradation and photodegradation are needed to assess its environmental impact. Research into the microbial degradation of halogenated ethers could provide insights into potential bioremediation strategies.

Integration with Advanced Materials Science

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low dielectric constants, making them valuable in advanced materials science. rsc.orgalfa-chemistry.comrsc.org The structure of this compound makes it a promising monomer for the synthesis of novel fluorinated polymers.

The bromoethoxy group can be converted to other functional groups, such as an alcohol or an azide, which can then be used in polymerization reactions. For example, conversion to a diol would allow for its incorporation into polyesters or polyurethanes. The fluorine atom on the aromatic ring would be expected to enhance the thermal and chemical stability of the resulting polymer. rsc.orgrsc.org Such polymers could find applications in high-performance coatings, low-dielectric materials for microelectronics, and membranes for separation processes.

| Polymer Type | Potential Properties | Potential Applications |

| Fluorinated Polyesters | Enhanced thermal stability, hydrophobicity. | High-performance coatings, specialty fibers. |

| Fluorinated Polyurethanes | Improved chemical resistance, low surface energy. | Biomedical devices, advanced elastomers. |

| Fluorinated Poly(aryl ether)s | Low dielectric constant, high thermal stability. | Microelectronics, aerospace components. |

常见问题

Q. What are the most reliable synthetic routes for preparing 1-(2-bromoethoxy)-2-fluorobenzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Williamson ether synthesis , involving nucleophilic substitution between 2-fluorophenol and 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ or NaH in anhydrous DMF). Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to dibromoethane), reaction temperature (60–80°C), and reaction time (12–24 hours). Post-synthesis, excess dibromoethane is removed via vacuum distillation. Similar protocols for bromoethoxy-substituted aromatics are validated in etherification reactions .

Q. How can impurities be effectively removed during purification, and which analytical techniques validate purity?

- Methodological Answer : Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation (for high-boiling-point impurities). Purity is validated using:

- GC-MS : To detect low-molecular-weight byproducts (e.g., unreacted dibromoethane).

- HPLC with UV detection (λ = 254 nm) for quantifying aromatic impurities.

- Elemental analysis to confirm Br and F content. Solubility data (e.g., in DMSO or chloroform) ensure compatibility with downstream applications .

Q. What spectroscopic techniques are critical for structural characterization, and what key spectral signatures confirm the target structure?

- Methodological Answer :

- ¹H NMR : A triplet for the -OCH₂CH₂Br group (δ 3.6–3.8 ppm) and aromatic protons split by fluorine (δ 6.8–7.3 ppm).

- ¹³C NMR : Signals for the ether carbons (δ 65–70 ppm) and fluorine-coupled aromatic carbons.

- FT-IR : C-F stretch (~1220 cm⁻¹) and C-Br stretch (~560 cm⁻¹).

Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .

Q. How does the bromoethoxy group influence reactivity in cross-coupling reactions, and what catalysts are effective?

- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings . Pd(PPh₃)₄ or XPhos Pd G3 catalysts are effective for aryl-aryl bond formation. The electron-withdrawing fluorine meta to the ether enhances electrophilicity, improving coupling efficiency. Reaction monitoring via TLC (UV-active spots) ensures completion .

Q. What are the stability considerations for long-term storage, and which solvents prevent degradation?

- Methodological Answer : The compound is sensitive to hydrolysis (moisture) and light . Store in amber vials under inert gas (N₂/Ar) at –20°C. Stabilizing solvents include dry DCM or THF with molecular sieves. Accelerated stability studies (40°C/75% RH for 14 days) assess degradation products via LC-MS .

Advanced Research Questions

Q. How do substituent effects (F vs. Br) dictate regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : Fluorine’s ortho/para-directing effect competes with bromoethoxy’s meta-directing influence. Computational modeling (DFT, Gaussian 09) predicts preferential substitution at the fluorine-para position. Experimental validation uses nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃), followed by regioselectivity analysis via NOESY or X-ray crystallography .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved when characterizing derivatives?

- Methodological Answer : Contradictions arise from solvent polarity or dynamic effects. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Compare with theoretical calculations (e.g., ACD/Labs or ChemDraw predictions) and reference high-purity standards from NIST or PubChem .

Q. What strategies validate the compound’s potential as a bioactive scaffold in medicinal chemistry?

- Methodological Answer :

- In silico docking (AutoDock Vina) to screen against target proteins (e.g., kinases).

- In vitro assays (e.g., cytotoxicity on HeLa cells, IC₅₀ determination).

- Metabolic stability studies in liver microsomes.

Analog synthesis (e.g., replacing Br with -OH or -NH₂) improves bioavailability. Biological activity trends for similar bromoethoxy-fluorobenzenes are documented .

Q. What environmental persistence metrics (e.g., half-life, bioaccumulation) are critical for ecological risk assessment?

- Methodological Answer : Assess hydrolysis half-life (pH 7 buffer at 25°C) and photodegradation under UV light (λ = 254 nm). Use OECD 301F biodegradation tests. Quantify bioaccumulation potential via logP (experimental: shake-flask method; predicted: EPI Suite). Environmental standards for brominated aromatics are listed in analytical databases .

Q. How can computational tools predict reaction pathways for novel derivatives, and which databases enhance accuracy?

- Methodological Answer :

Retrosynthetic analysis using Reaxys or SciFinder identifies feasible routes. Machine learning (e.g., IBM RXN) prioritizes high-yield pathways. DFT simulations (VASP or ORCA) model transition states for SN2 reactions at the bromoethoxy group. Cross-validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。